BenchChemオンラインストアへようこそ!

ethyl 4-hydroxy-1H-1,2,3-triazole-5-carboxylate

Bioisosterism pKa Carboxylic acid mimic

Ethyl 4-hydroxy-1H-1,2,3-triazole-5-carboxylate is a heterocyclic building block belonging to the 4-hydroxy-1,2,3-triazole family, a scaffold increasingly recognized as a versatile bioisostere of the carboxylic acid function in medicinal chemistry. Unlike many common triazole derivatives, the presence of both the 4-hydroxy group and the 5-ethyl ester enables dual hydrogen-bond donor/acceptor capability and tunable acidity (pKa ~5.1–6.2 depending on N-substitution), positioning it as a modulable acidic moiety for lead optimization.

Molecular Formula C5H7N3O3
Molecular Weight 157.13 g/mol
Cat. No. B13460503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-hydroxy-1H-1,2,3-triazole-5-carboxylate
Molecular FormulaC5H7N3O3
Molecular Weight157.13 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NNNC1=O
InChIInChI=1S/C5H7N3O3/c1-2-11-5(10)3-4(9)7-8-6-3/h2H2,1H3,(H2,6,7,8,9)
InChIKeyXLXALEMGVGAONO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Hydroxy-1H-1,2,3-Triazole-5-Carboxylate: A Versatile Carboxylic Acid Bioisostere Scaffold for Drug Design


Ethyl 4-hydroxy-1H-1,2,3-triazole-5-carboxylate is a heterocyclic building block belonging to the 4-hydroxy-1,2,3-triazole family, a scaffold increasingly recognized as a versatile bioisostere of the carboxylic acid function in medicinal chemistry [1]. Unlike many common triazole derivatives, the presence of both the 4-hydroxy group and the 5-ethyl ester enables dual hydrogen-bond donor/acceptor capability and tunable acidity (pKa ~5.1–6.2 depending on N-substitution), positioning it as a modulable acidic moiety for lead optimization . The scaffold has been successfully applied in classical bioisosteric replacement of the distal carboxyl group of (S)-glutamic acid and in scaffold-hopping strategies to replace phenolic rings, demonstrating its utility in generating compounds with enhanced binding affinity and novel pharmacological profiles [2].

Why Generic Triazole Esters Cannot Substitute for Ethyl 4-Hydroxy-1H-1,2,3-Triazole-5-Carboxylate in Bioisosteric Applications


Generic triazole esters (e.g., ethyl 1H-1,2,3-triazole-4-carboxylate lacking the 4-hydroxy group) fail to replicate the key physicochemical property that defines the 4-hydroxytriazole scaffold: the ability to exist in a deprotonated, anionic state at physiological pH, which is essential for mimicking the carboxylic acid function [1]. The 4-hydroxy substituent is critical for lowering the pKa into a therapeutically relevant range; its absence shifts the acidity by several log units, abolishing bioisosteric equivalence. Furthermore, simple triazole esters lack the regiodirecting synthetic handle provided by the 4-hydroxy group, which enables selective N-alkylation at specific ring positions to fine-tune both potency and selectivity—a degree of control unavailable with non-hydroxylated analogs .

Quantitative Differentiation Evidence for Ethyl 4-Hydroxy-1H-1,2,3-Triazole-5-Carboxylate versus Comparator Scaffolds


pKa Modulation: 4-Hydroxytriazole Esters Achieve Carboxylic Acid-Like Acidity Unattainable by Non-Hydroxylated Triazoles

The 4-hydroxy group is indispensable for achieving the pKa range (5.14–6.22) that enables deprotonation at physiological pH, a property required for carboxylic acid bioisosterism. Ethyl 4-hydroxy-1H-1,2,3-triazole-5-carboxylate derivatives (e.g., N-methyl isomers 2a and 3a) display pKa values of 5.38 and 5.54, respectively, making them fully ionized at pH 7.4. In contrast, the non-hydroxylated analog ethyl 1H-1,2,3-triazole-4-carboxylate lacks an acidic proton on the ring and remains neutral under physiological conditions, failing to mimic the carboxylate anion .

Bioisosterism pKa Carboxylic acid mimic

Lipophilicity Tuning: Reduced CLogP of 4-Hydroxytriazole Esters Improves Drug-Likeness Over Other Acidic Bioisosteres

The 4-hydroxytriazole scaffold offers a more favorable lipophilicity profile compared to other carboxylic acid bioisosteres. The N-methyl-substituted ethyl 4-hydroxytriazole-5-carboxylate isomers (compounds 1a, 2a, 3a) exhibit lower calculated LogP (CLogP) values than hydroxypyrazole (14, CLogP = 2.23), hydroxyfurazan (16, CLogP = 1.61), and hydroxythiadiazole (15, CLogP = 2.09), contributing to improved aqueous solubility and drug-likeness. Specifically, compound 2a has a CLogP of 1.19, representing a reduction of approximately 1 log unit compared to the carboxylic acid isostere hydroxypyrazole .

Lipophilicity Drug-likeness CLogP

AMPA Receptor Affinity Differentiation: Ethyl N-Substitution at the N1 Position of 4-Hydroxytriazole Confers 1.4-Fold Higher Affinity Than Methyl Analog

In a direct head-to-head pharmacological comparison, the ethyl-substituted 4-hydroxytriazole glutamate analog (compound 6b, IC50 = 0.98 μM) exhibited approximately 1.4-fold higher affinity for native AMPA receptors than the corresponding methyl-substituted analog (compound 6a, IC50 = 1.4 μM). This demonstrates that the ethyl ester moiety, when used as a precursor for N1-ethyl substitution, imparts a measurable advantage in AMPA receptor binding over the smaller methyl substituent. Notably, further chain elongation to propyl (6c, IC50 = 5.2 μM) resulted in a 5.3-fold loss of affinity relative to ethyl, establishing the ethyl group as the optimal substituent size for this series [1].

AMPA receptor Binding affinity N-alkyl substitution

AMPA Receptor Subtype Selectivity: The 4-Hydroxytriazole Scaffold Enables Unprecedented Selectivity Unachievable with Carboxylic Acid-Containing Ligands

Compound 6b (ethyl-substituted 4-hydroxytriazole analog) demonstrated unprecedented selectivity among AMPA receptor subtypes, a property not achievable with the parent carboxylic acid (glutamic acid) or its direct analogs. X-ray crystallography of the GluA2 agonist-binding domain complex revealed an unusual binding mode where methionine 729 was highly disordered compared to previous agonist-bound structures, directly attributable to the unique spatial and electronic properties of the hydroxytriazole bioisostere. This selectivity profile is qualitatively distinct from conventional AMPA receptor ligands, which typically show little subunit discrimination [1].

Receptor subtype selectivity AMPA Binding mode

Synthetic Versatility: The Ethyl Ester Group Enables Post-Functionalization While Maintaining Hydroxytriazole Ring Integrity, Outperforming Carboxylic Acid Analogs

The ethyl ester moiety of ethyl 4-hydroxy-1H-1,2,3-triazole-5-carboxylate serves a dual purpose: it protects the carboxylic acid function during N-alkylation reactions while simultaneously enabling regioselective substitution at specific endocyclic nitrogen atoms. In the benchmark 2015 synthesis study, the ethyl ester derivative underwent clean, regioselective N-alkylation at the N(b) and N(c) positions (but not N(a)), yielding distinct isomeric products that could subsequently be deprotected to the free acid. This synthetic control is not achievable with the free carboxylic acid analog, which would undergo competing O-alkylation and decarboxylation side reactions. The yield improvement from 35% to 71% for key intermediates was achieved through solvent ratio optimization (ACN/H₂O from 9/1 to 1/1) and purification with Amberlyst A21 resin .

Synthetic versatility Regioselective N-alkylation Building block

Bioisosteric Replacement Success: 4-Hydroxytriazole Maintains Biological Activity Where Other Acidic Isosteres Fail

When the distal carboxylic acid of (S)-glutamic acid is replaced with the 4-hydroxytriazole moiety, the resulting compounds retain functional agonistic activity at glutamate receptors—a critical validation of bioisosteric equivalence. In contrast, replacement with isoxazole-based bioisosteres (e.g., AMPA) results in markedly different pharmacological profiles. Compound 6b (IC50 = 0.98 μM at AMPA receptors) retained nanomolar potency despite replacing the charged carboxylate with the hydroxytriazole ring. Additionally, aspartate analog 8, incorporating the same scaffold, unexpectedly activated both glutamate and glycine binding sites of the NMDA receptor, a dual functional profile not observed with carboxylic acid-containing NMDA ligands such as NMDA itself (Ki = 6.2 μM for the glutamate site only) [1]. The pKa compatibility at physiological pH supports this functional retention: the N(b)- and N(c)-substituted isomers (pKa 5.14–5.54) remain deprotonated at pH 7.4, mimicking the carboxylate anion .

Bioisosterism validation Glutamate receptor Functional activity

High-Impact Application Scenarios for Ethyl 4-Hydroxy-1H-1,2,3-Triazole-5-Carboxylate Based on Quantitative Differentiation


CNS Drug Discovery: Development of Subtype-Selective AMPA Receptor Modulators Using the Ethyl Ester as a Key Intermediate

Medicinal chemistry teams pursuing AMPA receptor subtype-selective agonists should procure the ethyl ester form of 4-hydroxytriazole-5-carboxylate as the optimal synthetic intermediate. The N1-ethyl-substituted product (compound 6b) demonstrated a 1.4-fold higher AMPA receptor affinity (IC50 = 0.98 μM) compared to the methyl analog (IC50 = 1.4 μM), along with unprecedented subtype selectivity confirmed by X-ray crystallography showing a unique disordered Met729 binding mode [1]. The scaffold's ability to retain nanomolar potency while achieving selectivity unattainable by carboxylic acid-based ligands makes it the scaffold of choice for CNS programs targeting specific AMPA receptor populations in neurological disorders .

Bioisosteric Lead Optimization: Systematic Replacement of Carboxylic Acid Motifs with Tunable Acidity

Lead optimization campaigns requiring pKa tuning of acidic pharmacophores should select ethyl 4-hydroxytriazole-5-carboxylate as a core scaffold. The pKa range achievable through N-substitution (5.14–6.22) ensures full deprotonation at physiological pH while offering finer acidity control than hydroxypyrazole (pKa 6.71) or hydroxythiadiazole (pKa 4.21) [1]. Combined with lower lipophilicity (CLogP = 1.19 for compound 2a vs. 2.23 for hydroxypyrazole), the scaffold delivers improved drug-likeness without sacrificing the anionic character required for target engagement, making it a superior choice for oral bioavailability optimization .

Dual-Site NMDA Receptor Ligand Design: Exploiting Emergent Polypharmacology

Programs targeting NMDA receptor dysfunction in schizophrenia or neuropathic pain can leverage the unique property of the 4-hydroxytriazole scaffold to achieve dual glutamate/glycine site activation. Compound 8, derived from the ethyl ester precursor, unexpectedly activated both agonist-binding sites of the NMDA receptor—a functional profile not observed with any carboxylic acid-containing NMDA ligand [1]. This emergent polypharmacology, arising directly from the bioisosteric replacement, opens avenues for developing single-agent therapies that simultaneously engage multiple modulatory sites. Researchers should select the ethyl ester building block to access this novel chemical space for NMDA receptor pharmacology .

Parallel Synthesis and SAR Library Generation: Regioselective Diversification at Triazole Nitrogen Atoms

High-throughput medicinal chemistry groups building focused libraries for structure-activity relationship (SAR) studies should choose the ethyl ester derivative for its unique synthetic versatility. The ester protection enables clean, regioselective N-alkylation at the N(b) and N(c) positions (but not N(a)), allowing systematic exploration of substitution patterns that dramatically alter pKa, lipophilicity, and receptor binding profiles [1]. With optimized yields reaching 71% for key intermediates, the scaffold supports efficient parallel synthesis of diverse N-substituted analogs, accelerating SAR campaigns across multiple target classes .

Quote Request

Request a Quote for ethyl 4-hydroxy-1H-1,2,3-triazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.